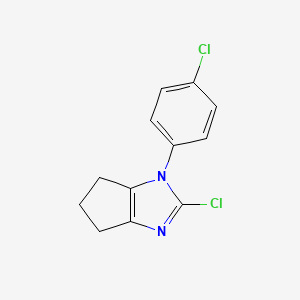
N-(4-hydroxyphenethyl)maleimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-2,5-dione, 1-[2-(4-hydroxyphenyl)ethyl]- is a compound with significant interest in various scientific fields due to its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-2,5-dione, 1-[2-(4-hydroxyphenyl)ethyl]- typically involves the reaction of maleic anhydride with 4-hydroxyphenethylamine. The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrrole-2,5-dione, 1-[2-(4-hydroxyphenyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The hydroxyl group allows for substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as quinones, amines, and esters, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-2,5-dione, 1-[2-(4-hydroxyphenyl)ethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and as a probe in biochemical assays.
Medicine: Investigated for its therapeutic potential, particularly in the treatment of vascular diseases and cancer.
Industry: Utilized in the production of specialized polymers and materials
Wirkmechanismus
The mechanism of action of 1H-Pyrrole-2,5-dione, 1-[2-(4-hydroxyphenyl)ethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it has been shown to induce the differentiation of mesenchymal stem cells into endothelial cells, which is crucial for vascular repair .
Vergleich Mit ähnlichen Verbindungen
- 1H-Pyrrole-2,5-dione, 1-ethyl-
- 1H-Pyrrole-2,5-dione, 1,1’-[1,3-phenylenebis(methylene)]bis-
- 4-Maleimido-phenol
Comparison: 1H-Pyrrole-2,5-dione, 1-[2-(4-hydroxyphenyl)ethyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and selectivity in certain reactions, making it a valuable tool in synthetic and medicinal chemistry .
Eigenschaften
CAS-Nummer |
19311-72-9 |
|---|---|
Molekularformel |
C12H11NO3 |
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
1-[2-(4-hydroxyphenyl)ethyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C12H11NO3/c14-10-3-1-9(2-4-10)7-8-13-11(15)5-6-12(13)16/h1-6,14H,7-8H2 |
InChI-Schlüssel |
KLQDUJUAACHSNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCN2C(=O)C=CC2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















